molecular formula C21H19ClN4O2S B11086858 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11086858
M. Wt: 426.9 g/mol
InChI Key: SHVQEKBSWVBQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione: benzothiazole-piperazine-pyrrolidine , is a hybrid compound with an intriguing structure. It combines elements from three distinct heterocyclic moieties: benzothiazole, piperazine, and pyrrolidine. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a multi-step procedure. While specific details may vary, a common synthetic route includes the following steps:

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and scalability. detailed industrial processes are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactions::

    Oxidation: Benzothiazole-piperazine-pyrrolidine may undergo oxidation reactions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzothiazole ring can be replaced.

    Other Transformations: Further reactions may occur due to the presence of multiple functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Other Reactions: Specific conditions depend on the desired modification.

Major Products:: The major products depend on the specific reaction and functional group modifications. Isolation and characterization are essential to identify these products.

Scientific Research Applications

Benzothiazole-piperazine-pyrrolidine finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While benzothiazole-piperazine-pyrrolidine is unique due to its hybrid structure, similar compounds include other benzothiazole derivatives, piperazine-based drugs, and pyrrolidine-containing molecules.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClN4O2S/c22-14-5-7-15(8-6-14)26-19(27)13-17(20(26)28)24-9-11-25(12-10-24)21-23-16-3-1-2-4-18(16)29-21/h1-8,17H,9-13H2

InChI Key

SHVQEKBSWVBQHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.